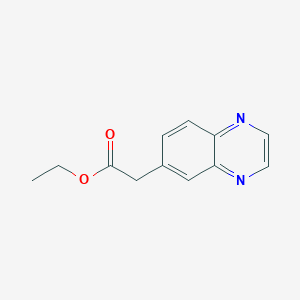

2-(Quinoxalin-6-yl)acétate d'éthyle

Vue d'ensemble

Description

Ethyl 2-(quinoxalin-6-YL)acetate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-(quinoxalin-6-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(quinoxalin-6-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de dérivés de biquinoxaline

Le 2-(quinoxalin-6-yl)acétate d'éthyle sert de précurseur dans la synthèse de dérivés de biquinoxaline . Ces dérivés présentent un intérêt en raison de leurs propriétés pharmacologiques potentielles et de leur utilisation dans la création de structures moléculaires complexes pour une analyse chimique plus approfondie.

Catalyse hétérogène

Ce composé est utilisé en catalyse hétérogène, en particulier dans les réactions impliquant la fonctionnalisation directe C–H . Ce processus est crucial pour le développement de nouveaux matériaux et produits pharmaceutiques, offrant une approche durable et respectueuse de l'environnement de la synthèse chimique.

Recherche pharmacologique

En pharmacologie, les dérivés du this compound ont été explorés pour leurs propriétés multifonctionnelles. Ils appartiennent à la classe des composés quinoxaliniques, qui comprend plusieurs médicaments aux propriétés antibiotiques . La recherche sur ces dérivés continue de révéler de nouveaux traitements potentiels pour diverses maladies.

Science des matériaux

Les dérivés du composé sont également importants en science des matériaux. Ils sont utilisés dans la synthèse de matériaux ayant des propriétés électroniques et optiques spécifiques, qui peuvent être appliquées au développement de nouveaux capteurs, semi-conducteurs et autres matériaux avancés .

Applications antimicrobiennes et antifongiques

Les dérivés de quinoxaline, y compris ceux dérivés du this compound, ont montré des activités antimicrobiennes et antifongiques prometteuses. Cela les rend précieux dans la recherche de nouveaux antibiotiques et conservateurs .

Développement de matériaux catalytiques

Le this compound est impliqué dans le développement de matériaux catalytiques tels que le nitrure de carbone de phase graphitique, les réseaux métallo-organiques (MOF) et les réseaux organiques covalents (COF). Ces matériaux sont essentiels dans diverses réactions catalytiques qui sont fondamentales pour la fabrication chimique et la remédiation environnementale .

Mécanisme D'action

Target of Action

Ethyl 2-(quinoxalin-6-YL)acetate is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

It’s known that quinoxaline derivatives can interact with their targets in various ways, leading to different biochemical effects .

Biochemical Pathways

Quinoxaline derivatives are known to influence a wide range of biochemical pathways .

Result of Action

Quinoxaline derivatives are known to have diverse biological activities .

Analyse Biochimique

Biochemical Properties

Ethyl 2-(quinoxalin-6-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinoxaline derivatives, including Ethyl 2-(quinoxalin-6-YL)acetate, have been shown to exhibit antifungal, antibacterial, antiviral, and antimicrobial properties . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

Ethyl 2-(quinoxalin-6-YL)acetate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, quinoxaline derivatives can modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, these compounds can affect the expression of genes involved in critical cellular functions, leading to changes in cell behavior and metabolism.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(quinoxalin-6-YL)acetate involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, quinoxaline derivatives have been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exerting their biological effects . Additionally, Ethyl 2-(quinoxalin-6-YL)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(quinoxalin-6-YL)acetate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that quinoxaline derivatives can remain stable under specific conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to these compounds can result in sustained alterations in cellular function, including changes in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of Ethyl 2-(quinoxalin-6-YL)acetate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including damage to non-target tissues . Threshold effects have been observed, where a specific dosage level is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

Ethyl 2-(quinoxalin-6-YL)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, quinoxaline derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall biological activity of the compound, affecting its efficacy and safety.

Transport and Distribution

Within cells and tissues, Ethyl 2-(quinoxalin-6-YL)acetate is transported and distributed through specific mechanisms. This includes interactions with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its biological effects, including its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of Ethyl 2-(quinoxalin-6-YL)acetate plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of Ethyl 2-(quinoxalin-6-YL)acetate within specific subcellular regions can affect its interactions with biomolecules and its overall biological activity.

Activité Biologique

Ethyl 2-(quinoxalin-6-YL)acetate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the various biological activities associated with this compound, supported by research findings, data tables, and case studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including ethyl 2-(quinoxalin-6-YL)acetate, are known for their antiviral , anticancer , and antimicrobial properties. The unique structure of quinoxaline allows for interactions with biological targets, such as DNA and proteins, which can lead to significant therapeutic effects .

The mechanism of action of ethyl 2-(quinoxalin-6-YL)acetate primarily involves:

- DNA Binding : Similar compounds have been shown to bind non-covalently to DNA molecules, potentially affecting DNA replication and transcription processes.

- Inhibition of Pathogenic Growth : By interfering with the replication processes of pathogenic microorganisms or cancer cells, these compounds may inhibit their growth and proliferation .

Antiviral Activity

Research indicates that quinoxaline derivatives can exhibit strong antiviral properties. For instance, certain derivatives have demonstrated significant inhibitory effects against viruses such as coxsackievirus B5 (CBV5), with effective concentrations (EC50 values) reported as low as 0.06 µM . The mechanism often involves targeting early viral entry processes or disrupting viral capsid conformational changes during infection.

Anticancer Activity

Ethyl 2-(quinoxalin-6-YL)acetate has shown potential in anticancer applications. Studies on related quinoxaline compounds have revealed their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have been documented to inhibit the growth of various cancer cell lines without exhibiting significant cytotoxicity towards normal cells .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives are also noteworthy. Ethyl 2-(quinoxalin-6-YL)acetate has been investigated for its ability to inhibit bacterial growth. In vitro studies have shown that related compounds can produce inhibition zones ranging from 20 mm to 24 mm against various bacterial strains .

Table 1: Biological Activity Summary of Ethyl 2-(quinoxalin-6-YL)acetate

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antiviral | EC50 = 0.06 µM against CBV5 | |

| Anticancer | Inhibits cancer cell proliferation | |

| Antimicrobial | Inhibition zones: 20 mm - 24 mm |

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral activity of several quinoxaline derivatives, including ethyl 2-(quinoxalin-6-YL)acetate, against CBV5. The results indicated a strong correlation between structural modifications and enhanced antiviral potency, highlighting the importance of functional groups in achieving desired biological effects .

- Anticancer Potential : In a separate investigation, ethyl 2-(quinoxalin-6-YL)acetate was tested against multiple cancer cell lines. The findings demonstrated significant inhibition of cell viability at low concentrations, suggesting its potential as a lead compound in anticancer drug development .

- Antimicrobial Properties : A comprehensive study assessed the antimicrobial efficacy of various quinoxaline derivatives. Ethyl 2-(quinoxalin-6-YL)acetate exhibited notable activity against both gram-positive and gram-negative bacteria, reinforcing its potential application in treating bacterial infections .

Propriétés

IUPAC Name |

ethyl 2-quinoxalin-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDDZGLTYPDZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738871 | |

| Record name | Ethyl (quinoxalin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473895-87-3 | |

| Record name | Ethyl 6-quinoxalineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473895-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (quinoxalin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.